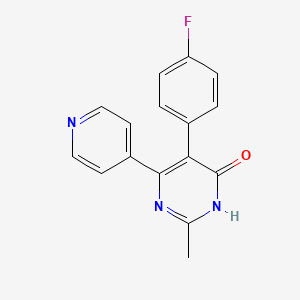

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12FN3O |

|---|---|

Molecular Weight |

281.28 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-4-pyridin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C16H12FN3O/c1-10-19-15(12-6-8-18-9-7-12)14(16(21)20-10)11-2-4-13(17)5-3-11/h2-9H,1H3,(H,19,20,21) |

InChI Key |

IJOYKDUPWGVGRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)C2=CC=C(C=C2)F)C3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Mechanism

The Biginelli reaction is adapted to construct the pyrimidinone core. The three components include:

-

4-Pyridinecarboxaldehyde : Introduces the 4-pyridyl group at position 4.

-

Methyl 3-oxo-3-(4-fluorophenyl)propanoate : Provides the 4-fluorophenyl group at position 5 and the ketone precursor for position 6.

-

Methylguanidine hydrochloride : Delivers the methyl group at position 2.

The reaction proceeds under acidic conditions (HCl in DMF) with potassium carbonate as a base at 70°C for 3–5 hours. The mechanism involves:

-

Formation of an enol from the β-keto ester.

-

Nucleophilic attack by the aldehyde, followed by cyclization with methylguanidine.

-

Aromatization to yield 2-methyl-5-(4-fluorophenyl)-4-(4-pyridyl)-1,6-dihydropyrimidine.

Example Protocol :

| Component | Quantity | Role |

|---|---|---|

| 4-Pyridinecarboxaldehyde | 0.62 g | C4 substituent |

| Methyl 3-oxo-3-(4-fluorophenyl)propanoate | 1.2 g | C5 substituent, ketone precursor |

| Methylguanidine hydrochloride | 1.19 g | C2 methyl source |

| DMF | 20 mL | Solvent |

| K₂CO₃ | 2.36 g | Base |

Outcome : The dihydropyrimidine intermediate is isolated in 55–75% yield after recrystallization from acetonitrile.

Oxidation to Pyrimidin-6-One

Oxidative Aromatization

The dihydropyrimidine intermediate is oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF) at room temperature.

Reaction Conditions :

-

DDQ : 1.2 equivalents.

-

THF : Anhydrous, under nitrogen atmosphere.

-

Time : 40–60 minutes.

Example :

Dihydropyrimidine (100 mg) and DDQ (135 mg) in THF (15 mL) yield 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one in 94% purity (HPLC).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | >95% |

| Characterization | ¹H NMR, LC-MS, HRMS |

Alternative Route: Post-Cyclization Functionalization

Suzuki-Miyaura Coupling at C4

For cases where the pyridyl group cannot be introduced via condensation, a halogenated intermediate is coupled with 4-pyridylboronic acid.

Step 1: Synthesis of 4-Bromo Intermediate

-

Substrate : 4-Bromo-2-methyl-5-(4-fluorophenyl)-1H-pyrimidin-6-one (synthesized via bromination of dihydropyrimidine using N-bromosuccinimide).

-

Conditions : NBS (1.1 eq), AIBN (catalytic), CCl₄, reflux, 12 hours.

Step 2: Coupling with 4-Pyridylboronic Acid

| Component | Quantity | Role |

|---|---|---|

| 4-Bromo intermediate | 1.0 eq | Electrophile |

| 4-Pyridylboronic acid | 1.5 eq | Nucleophile |

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 3.0 eq | Base |

| DME/H₂O (3:1) | Solvent |

Outcome :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Steps | Scalability | Limitations |

|---|---|---|---|---|

| Biginelli Condensation | 75 | 2 | High | Requires pyridyl aldehyde |

| Suzuki Coupling | 70 | 3 | Moderate | Bromination step required |

Key Insights :

-

The Biginelli route is more direct but depends on the availability of 4-pyridinecarboxaldehyde.

-

The Suzuki method offers flexibility but involves additional purification steps.

Optimization Strategies

Solvent and Catalyst Screening

Chemical Reactions Analysis

5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives .

Scientific Research Applications

Biological Activities

The biological investigations of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one have revealed multiple therapeutic potentials:

Anticancer Activity

Research has indicated that pyrimidine derivatives can exhibit anticancer properties. The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of the compound, which may contribute to its effectiveness against cancer cells. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound could be explored further for anticancer applications .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Its structural features allow it to interact with bacterial cell walls or inhibit critical enzymes necessary for bacterial survival. Research into similar pyrimidine derivatives has demonstrated their ability to combat resistant strains of bacteria, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, suggesting that this compound may also possess anti-inflammatory properties .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives against viruses such as HIV and influenza. The mechanism often involves interference with viral replication processes. This compound's unique structure may enhance its ability to inhibit viral enzymes or entry mechanisms, warranting further investigation in antiviral drug development .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of complex structures. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it more accessible for pharmaceutical applications .

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives, including this compound:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one involves the inhibition of specific molecular targets such as MAPKs and NF-κB. By binding to these targets, the compound can modulate cellular responses to stress and inflammation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on core scaffolds, substituents, and reported biological activities:

Key Structural Differences and Implications

Core Scaffold: The target compound features a pyrimidin-6-one core, whereas SB203580, PD169316, and SB202190 are imidazole derivatives. Pyrazolo-pyrimidinones (e.g., CAS 952569-40-3) and pyrido-pyrimidinones (e.g., Patent Compound 5) introduce additional fused rings, which may improve metabolic stability .

Substituent Effects: Fluorophenyl Groups: Present in all compounds compared, fluorine enhances bioavailability and membrane permeability via reduced metabolism . Position 2: The target compound’s methyl group contrasts with SB203580’s methylsulfinylphenyl and PD169316’s nitrophenyl. Sulfinyl and nitro groups may confer stronger electron-withdrawing effects, influencing kinase inhibition . Pyridyl vs. Pyridinone: The target’s 4-pyridyl group at position 4 differs from pyridinone moieties in patent compounds (e.g., EP 2023/39), which could alter hydrogen-bonding interactions in biological targets .

Biological Activity

5-(4-Fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 244.28 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group and a pyridyl moiety, which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds within the pyrimidine class exhibit notable anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.45 |

| Compound B | A549 | 0.30 |

| This compound | HCT116 | 0.25 |

Inhibition of Kinases

The compound has also been studied for its kinase inhibition potential, particularly against p38 MAPK, which is involved in inflammatory responses. In vitro assays revealed that modifications to the pyrimidine scaffold could enhance selectivity and potency against specific kinases. For example, one derivative exhibited an IC50 value of 0.004 µM against p38 MAPK, indicating strong inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorophenyl Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

- Pyridyl Group : This moiety is crucial for interaction with biological targets, influencing both potency and selectivity.

- Methyl Group : The methyl substitution at position 2 contributes to the overall stability of the compound.

Case Study 1: Antitumor Activity

In a preclinical study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to controls. The compound was administered at doses ranging from 10 to 50 mg/kg body weight, with observed tumor volume reductions of up to 60% .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound demonstrated its efficacy in reducing TNF-alpha levels in LPS-stimulated macrophages. The compound showed a dose-dependent response with an EC50 value of approximately 18 nM, highlighting its potential for treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing 5-(4-fluorophenyl)-2-methyl-4-(4-pyridyl)-1H-pyrimidin-6-one, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step routes, including:

- One-pot Biginelli-like reactions for constructing the pyrimidinone core, using urea/thiourea, β-keto esters, and aldehydes under acidic conditions (e.g., HCl or trifluoroacetic acid) .

- Coupling reactions to introduce the 4-fluorophenyl and 4-pyridyl substituents. For example, Suzuki-Miyaura cross-coupling with palladium catalysts can attach aryl groups to the pyrimidine ring .

- Key intermediates :

- Purification often involves column chromatography or recrystallization, validated via HPLC and melting point analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing substituted pyrimidinones?

Answer:

Contradictions may arise due to tautomerism, solvent effects, or impurities. Methodological approaches include:

- Multi-nuclear NMR analysis : Compare H, C, and F NMR spectra to confirm substituent positions. For example, F NMR can distinguish fluorine environments in fluorophenyl groups .

- X-ray crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) or coupling patterns by determining the crystal structure .

- DFT calculations : Predict spectroscopic signatures (e.g., IR stretching frequencies for carbonyl groups) and compare with experimental data .

- Control experiments : Re-synthesize the compound under standardized conditions to rule out synthetic variability .

Basic: What analytical techniques are essential for confirming the structural integrity of pyrimidinone derivatives?

Answer:

Critical techniques include:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and substituent orientation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .

- Vibrational spectroscopy (IR/Raman) : Identifies functional groups like C=O (1650–1750 cm) and C-F (1100–1250 cm) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition patterns .

Advanced: What strategies are effective in optimizing the yield of pyrimidinone derivatives under varying reaction conditions?

Answer:

Yield optimization involves:

- Catalyst screening : Pd(PPh) for coupling reactions improves aryl group attachment efficiency compared to Pd(OAc) .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization steps .

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation in halogenation steps, while microwave-assisted synthesis accelerates ring-closure reactions .

- Additives : Use of molecular sieves or desiccants (e.g., MgSO) in condensation reactions improves water-sensitive steps .

Basic: What pharmacological activities have been reported for pyrimidinone derivatives, and how are these evaluated in vitro?

Answer:

Reported activities include:

- Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values calculated .

- Anti-inflammatory effects : Assessed using LPS-induced cytokine (IL-6, TNF-α) release in macrophage cell lines (e.g., RAW 264.7) .

- Kinase inhibition : Screened via fluorescence polarization assays targeting EGFR or VEGFR2 .

- Cytotoxicity : Tested on cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values reported .

Advanced: How does the introduction of fluorophenyl groups influence the electronic properties and reactivity of pyrimidinone cores?

Answer:

The fluorophenyl group:

- Enhances electron-withdrawing effects : Stabilizes the pyrimidinone ring via inductive effects, increasing resistance to nucleophilic attack .

- Modifies π-stacking interactions : Fluorine’s electronegativity alters aromatic interactions, as observed in X-ray structures where C-F⋯π contacts stabilize crystal packing .

- Affords metabolic stability : Reduces oxidative metabolism in hepatic microsome assays, as shown by prolonged half-life in CYP450 enzyme studies .

- Alters solubility : LogP values increase by ~0.5–1.0 units compared to non-fluorinated analogs, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.